5-Methoxy-3,6-dimethylpyrazin-2-ol
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Overview
Description
5-Methoxy-3,6-dimethylpyrazin-2-ol is a heterocyclic organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazinol, characterized by the presence of methoxy and dimethyl substituents on the pyrazinol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,6-dimethylpyrazin-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 3,6-dimethyl-2-pyrazinone with methanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,6-dimethylpyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinol oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Methoxy-3,6-dimethylpyrazin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,6-dimethylpyrazin-2-ol involves its interaction with specific molecular targets. The methoxy and dimethyl groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-2-methoxypyrazine
- 2,5-Dimethyl-3-methoxypyrazine
- 2,3-Dimethyl-5-methoxypyrazine
Uniqueness
5-Methoxy-3,6-dimethylpyrazin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other methoxypyrazines, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-methoxy-3,6-dimethyl-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(10)8-5(2)7(9-4)11-3/h1-3H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDESLBKIILQKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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